1,1,1,3,3,3-Hexafluoro-2-propanol
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-propanol, also known as Hexafluoroisopropanol or HFP, is a solution-phase peptide chemistry solvent . It has a chemical formula of CF₃CH(OH)CF₃ and a molar mass of 168.04 g/mol . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .
Synthesis Analysis
While specific synthesis methods for 1,1,1,3,3,3-Hexafluoro-2-propanol were not found in the search results, it is known to be an efficient hydrogen-bond donor and highly polar solvent for reactions with Si-capped Π donors . It has been used as a solvent and its ability to induce self-assembly of an aromatic dipeptide was evaluated .Molecular Structure Analysis
The molecular structure of 1,1,1,3,3,3-Hexafluoro-2-propanol can be represented by the chemical formula CF₃CH(OH)CF₃ . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol is known to facilitate Friedel–Crafts-type reactions due to its high ionizing power . It has been reported to increase the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .Physical And Chemical Properties Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol has a boiling point of 58 °C, a melting point of -4 °C, and a density of 1.616 g/cm3 at 20 °C . It has a refractive index of 1.275 . Its vapor pressure is 205 hPa at 25 °C .Scientific Research Applications
Catalysis and Solvent Use
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been utilized as both a solvent and a catalyst in various chemical reactions. For instance, it promotes the Pictet–Spengler reactions between tryptamine derivatives and aldehydes or activated ketones, leading to high yields of tetrahydro-β-carbolines (Wang, Shen, & Qu, 2014). Additionally, HFIP acts as an excellent solvent in Diels–Alder reactions involving Lewis-acid-sensitive reagents, offering high yields with good regio- and endo/exo selectivities (Cativiela, García, Mayoral, & Salvatella, 1994).
Chemistry of Nucleosides and Nucleotides
In the field of nucleoside and nucleotide chemistry, HFIP serves as a reagent and solvent for the detritylation of acid-sensitive nucleosides and nucleotides, particularly those prone to N-glycosyl cleavage under more acidic conditions (Leonard & Neelima, 1995).
Peptide Synthesis
HFIP is noted for its efficacy in dissolving protected oligopeptides and facilitating peptide condensation reactions when mixed with a proton-accepting solvent like N,N-dimethylformamide (Nishino, Mihara, Makinose, & Fujimoto, 1992).
Material Science and Polymers
In material science, HFIP has been used as a processing solvent for the orthogonal alignment of DNA–surfactant complexes, influencing the dielectric properties of the resultant films (Mamangun, Santana, Ouchen, Grote, & Sotzing, 2014). Additionally, HFIP aids in the preparation of cyclodextrin-assembled materials and microfibers (Kida, Sato, Yoshida, Teragaki, & Akashi, 2014).
Biological Studies
In biological studies, HFIP has been used to induce helical conformations in peptides and proteins. For example, it influenced the conformation of melittin in a specific solvent mixture (Gerig, 2004).
Analytical Chemistry
HFIP's unique properties are also valuable in analytical chemistry. For instance, it is used in the study of hydrogen bonding in alcohols and its fluorinated derivatives, providing insights into molecular interactions and dynamics (Schaal, Häber, & Suhm, 2000).
Safety And Hazards
1,1,1,3,3,3-Hexafluoro-2-propanol is considered hazardous. It can cause severe skin burns and eye damage. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing its mist or vapours and wearing protective gloves, clothing, eye protection, and face protection .
Future Directions
While specific future directions for 1,1,1,3,3,3-Hexafluoro-2-propanol were not found in the search results, its unique properties as a highly polar solvent with strong hydrogen-bond donation capabilities suggest potential applications in facilitating various types of chemical reactions . Its use in the synthesis of hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials also suggests potential future applications in materials science .
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEAHWXPCBROCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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DSSTOX Substance ID |
DTXSID1022134 | |
Record name | 2H-Perfluoro-2-propanol | |
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Molecular Weight |
168.04 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,1,3,3,3-hexafluoro-2-propanol is a clear colorless oily liquid with an aromatic odor. (NTP, 1992) Combustible, may cause burns to skin, eyes and mucous membranes., Liquid, Colorless to light colored liquid; [CAMEO] Melting point = -4 deg C; Miscible in water; [MSDSonline] | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro- | |
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Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |
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Boiling Point |
138 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Flash Point |
greater than 200 °F (NTP, 1992), Flash point > 93 °C | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Density |
1.596 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
158 mmHg at 72 °F ; 556 mmHg at 124 °F; 1468 mmHg at 167 °F (NTP, 1992), 159.0 [mmHg] | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |
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Product Name |
1,1,1,3,3,3-Hexafluoro-2-propanol | |
CAS RN |
920-66-1 | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Record name | Hexafluoroisopropanol | |
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Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro- | |
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Record name | 1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Record name | 1,1,1,3,3,3-HEXAFLUOROISOPROPANOL | |
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Melting Point |
25 °F (NTP, 1992) | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Retrosynthesis Analysis
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Citations
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